Cas no 1261963-46-5 (4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid)

4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid is a benzoic acid derivative featuring both an amide and carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure allows for further functionalization, enabling the development of specialized compounds in medicinal chemistry. The presence of the aminocarbonyl group enhances its potential as a building block for bioactive molecules, while the methyl substitution offers steric influence for targeted reactivity. This compound is particularly valuable in the synthesis of heterocyclic frameworks and drug candidates, where precise molecular modifications are required. High purity and consistent quality ensure reliable performance in research and industrial processes.
4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid structure
1261963-46-5 structure
Product Name:4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid
CAS No:1261963-46-5
MF:C15H13NO3
MW:255.268624067307
MDL:MFCD18320212
CID:2766367
PubChem ID:53226124
Update Time:2025-10-30

4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • DTXSID20689856
    • MFCD18320212
    • 1261963-46-5
    • 3'-Carbamoyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid
    • 4-(3-AMINOCARBONYLPHENYL)-3-METHYLBENZOIC ACID
    • 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid, 95%
    • 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid
    • MDL: MFCD18320212
    • Inchi: 1S/C15H13NO3/c1-9-7-12(15(18)19)5-6-13(9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H2,16,17)(H,18,19)
    • InChI Key: JVUZWQXGWHEFIB-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=C(C)C=1)C1C=CC=C(C(N)=O)C=1)=O

Computed Properties

  • Exact Mass: 255.09
  • Monoisotopic Mass: 255.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.4A^2
  • XLogP3: 2.3

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abcr
AB327362-5 g
4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid, 95%; .
1261963-46-5 95%
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€1159.00 2023-04-26
abcr
AB327362-5g
4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid, 95%; .
1261963-46-5 95%
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4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1261963-46-5)
Order Number:A1116411
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:13
Price ($):687.0
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4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid Related Literature

Additional information on 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid

4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid (CAS No. 1261963-46-5): A Comprehensive Overview

4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid (CAS No. 1261963-46-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid consists of a benzoic acid moiety substituted with a 3-aminocarbonylphenyl group and a methyl group at the 3-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it an attractive candidate for further investigation.

Recent studies have highlighted the pharmacological activities of 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its potent anti-inflammatory and analgesic effects. These properties are attributed to its ability to modulate key signaling pathways involved in inflammation and pain perception. Specifically, the compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and associated pain.

In addition to its anti-inflammatory properties, 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid has also been investigated for its potential as an anticancer agent. Studies have indicated that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the activation of caspase-dependent apoptotic pathways and the suppression of cell proliferation. These findings suggest that 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid could be a valuable lead compound for the development of new anticancer drugs.

The synthetic route to 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid has been well-documented in the literature. One common approach involves the reaction of 4-bromomethylbenzoic acid with 3-aminobenzoic acid followed by decarboxylation to form the desired product. This method provides a high yield and purity, making it suitable for large-scale production. The availability of efficient synthetic protocols is crucial for advancing the preclinical and clinical evaluation of this compound.

In terms of pharmacokinetics, preliminary studies have shown that 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed after oral administration and demonstrates good bioavailability. The compound is primarily metabolized by hepatic enzymes, with major metabolites being identified in urine and feces. These pharmacokinetic characteristics are essential for optimizing dosing regimens and ensuring therapeutic efficacy.

To further explore the therapeutic potential of 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid, several clinical trials are currently underway. These trials aim to evaluate its safety and efficacy in treating various conditions such as chronic inflammatory diseases and cancer. Preliminary results from phase I trials have shown that the compound is well-tolerated with no significant adverse effects reported at therapeutic doses.

In conclusion, 4-(3-Aminocarbonylphenyl)-3-methylbenzoic acid (CAS No. 1261963-46-5) represents a promising candidate for the development of novel therapeutic agents. Its unique chemical structure and multifaceted biological activities make it an exciting area of research in medicinal chemistry and pharmaceutical science. Continued investigation into its mechanisms of action, pharmacokinetics, and clinical applications will undoubtedly contribute to advancements in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:1261963-46-5)
A1116411
Purity:99%
Quantity:5g
Price ($):687.0
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